molecular formula C14H14BrN3O B12033732 N'-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B12033732
M. Wt: 320.18 g/mol
InChI Key: MQYLGYVFWMEXJO-MHWRWJLKSA-N
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Description

N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that features a hydrazide functional group linked to a bromobenzylidene moiety and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: This intermediate can be synthesized by reacting 2-(1-methyl-1H-pyrrol-2-yl)acetic acid with hydrazine hydrate.

    Condensation Reaction: The prepared 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is then reacted with 4-bromobenzaldehyde in ethanol under reflux to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The bromine atom in the benzylidene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while substitution reactions could produce a variety of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can be used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the materials science field, derivatives of this compound could be explored for their electronic properties, potentially contributing to the development of new materials for electronic devices.

Mechanism of Action

The mechanism by which N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromobenzylidene and pyrrole moieties could facilitate binding to biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
  • N’-(4-Fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
  • N’-(4-Methylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Uniqueness

N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s electron-withdrawing properties can affect the compound’s stability and reactivity, making it distinct from its chloro, fluoro, and methyl analogs.

This detailed overview provides a comprehensive understanding of N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H14BrN3O

Molecular Weight

320.18 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C14H14BrN3O/c1-18-8-2-3-13(18)9-14(19)17-16-10-11-4-6-12(15)7-5-11/h2-8,10H,9H2,1H3,(H,17,19)/b16-10+

InChI Key

MQYLGYVFWMEXJO-MHWRWJLKSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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